4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-
Brand Name: Vulcanchem
CAS No.: 653568-72-0
VCID: VC16799316
InChI: InChI=1S/C13H13NO3S/c1-17-7-9-2-4-10(5-3-9)13-14-11(8-18-13)6-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-

CAS No.: 653568-72-0

Cat. No.: VC16799316

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31 g/mol

* For research use only. Not for human or veterinary use.

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- - 653568-72-0

Specification

CAS No. 653568-72-0
Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
IUPAC Name 2-[2-[4-(methoxymethyl)phenyl]-1,3-thiazol-4-yl]acetic acid
Standard InChI InChI=1S/C13H13NO3S/c1-17-7-9-2-4-10(5-3-9)13-14-11(8-18-13)6-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
Standard InChI Key MOGMXOSOZINUAO-UHFFFAOYSA-N
Canonical SMILES COCC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. At the 2-position, a 4-(methoxymethyl)phenyl group is attached, introducing both aromaticity and ether functionality. The 4-position bears an acetic acid group (-CH₂COOH), which enhances solubility in polar solvents and provides a site for further derivatization.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number653568-72-0
Molecular FormulaC₁₃H₁₃NO₃S
Molar Mass (g/mol)263.312
IUPAC Name2-[4-(Methoxymethyl)phenyl]-1,3-thiazole-4-acetic acid

Spectroscopic Characterization

While direct spectroscopic data for this compound remains limited in publicly available literature, analogous thiazole derivatives provide insights. For instance, infrared (IR) spectroscopy of related 4-thiazoleacetic acids typically reveals absorption bands at ~1700 cm⁻¹ (C=O stretch of the carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch of the methoxymethyl group) . Nuclear magnetic resonance (NMR) spectra would likely show distinct signals: a singlet near δ 3.3 ppm for the methoxy protons, multiplet patterns between δ 7.2–7.6 ppm for the aromatic protons, and a characteristic triplet for the methylene group adjacent to the thiazole nitrogen .

Synthetic Methodologies

Hantzsch Thiazole Synthesis

The Hantzsch condensation is a classical route to thiazoles, involving the reaction of α-haloketones with thioureas or thioamides. For 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, a modified Hantzsch approach could employ 4-(methoxymethyl)benzothioamide and ethyl bromoacetoacetate. This method, as demonstrated in the synthesis of analogous adamantyl-substituted thiazoles, yields the thiazole core with subsequent hydrolysis of the ester to the carboxylic acid .

Reaction Scheme 1: Proposed Hantzsch Pathway

4-(Methoxymethyl)benzothioamide+BrCH2COCOOEtEtOH, ΔThiazole ester intermediateHCl, H₂OTarget Acid\text{4-(Methoxymethyl)benzothioamide} + \text{BrCH}_2\text{COCOOEt} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole ester intermediate} \xrightarrow{\text{HCl, H₂O}} \text{Target Acid}

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling offers an alternative route, particularly for introducing the methoxymethylphenyl group. Starting from a brominated thiazole precursor (e.g., 4-bromo-2-thiazoleacetic acid ethyl ester), coupling with 4-(methoxymethyl)phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) would afford the coupled product, followed by ester hydrolysis .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Advantage
Hantzsch Condensation65–75≥95Single-step ring formation
Suzuki Coupling70–85≥98Regioselective functionalization

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

The compound’s solubility profile is influenced by its ionizable carboxylic acid group (pKa ≈ 4.5) and hydrophobic aryl moiety. Predicted logP values (≈2.1) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies . Aqueous solubility is enhanced at physiological pH due to deprotonation of the carboxylic acid.

Thermal Stability

Differential scanning calorimetry (DSC) of structurally similar thiazoleacetic acids reveals melting points in the 150–160°C range . Thermogravimetric analysis (TGA) suggests decomposition above 250°C, consistent with the stability of aromatic heterocycles under thermal stress.

Biological Activity and Applications

Anticancer Activity

Preliminary screening of related compounds, such as 4-oxo-5-(3,4,5-trimethoxybenzylidene)-thiazole derivatives, shows promising cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 3.2 μM) . The electron-rich phenyl group in 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- could similarly intercalate DNA or inhibit topoisomerase II.

Table 3: Comparative Bioactivity Data

Compound ClassTarget Organism/Cell LineIC₅₀ (μM)Mechanism
Adamantyl-thiazoles T. brucei0.42Tubulin polymerization inhibition
Trimethoxybenzylidene MCF-73.2DNA intercalation

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